Selenazole, 4-(4-nitrophenyl)-
CAS No.: 537691-37-5
Cat. No.: VC20565272
Molecular Formula: C9H6N2O2Se
Molecular Weight: 253.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 537691-37-5 |
|---|---|
| Molecular Formula | C9H6N2O2Se |
| Molecular Weight | 253.13 g/mol |
| IUPAC Name | 4-(4-nitrophenyl)-1,3-selenazole |
| Standard InChI | InChI=1S/C9H6N2O2Se/c12-11(13)8-3-1-7(2-4-8)9-5-14-6-10-9/h1-6H |
| Standard InChI Key | SXHQIFQCCXUYCV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=C[Se]C=N2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-(4-Nitrophenyl)-1,3-selenazol-2-amine belongs to the 1,3-selenazole family, a five-membered heterocycle containing one selenium and two nitrogen atoms. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. X-ray crystallographic data from analogous selenazol-2-amines reveal planar ring systems with bond lengths consistent with aromatic delocalization . The selenium atom adopts a trigonal planar geometry, coordinating with adjacent nitrogen and carbon atoms.
Nomenclature and Formula
The systematic IUPAC name for this compound is 4-(4-nitrophenyl)-1,3-selenazol-2-amine. Its molecular formula is C₉H₇N₃O₂Se, with a molar mass of 268.13 g/mol . The structure comprises a 1,3-selenazole core substituted at position 4 with a 4-nitrophenyl group and an amino group at position 2.
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of 4-(4-nitrophenyl)-1,3-selenazol-2-amine follows a two-step protocol involving selenourea intermediates and α-haloketones :
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Selenourea Formation: Woollins’ reagent (P₄Se₃) reacts with cyanamides to form selenoureas. For example, treatment of cyanamide derivatives with P₄Se₃ in dry dichloromethane yields selenoureas, which are hydrolyzed to stabilize the intermediate .
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Cyclization with α-Haloketones: The selenourea undergoes cyclocondensation with equimolar α-haloketones (e.g., 4-nitro-α-bromoacetophenone) in refluxing ethanol. This step forms the selenazole ring via nucleophilic substitution and subsequent dehydration .
Representative Reaction Scheme:
Optimization and Yields
Key parameters for maximizing yield include:
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Solvent: Ethanol or methanol under reflux (60–80°C).
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Molar Ratio: 1:1 stoichiometry of selenourea to α-haloketone.
For 4-(4-nitrophenyl)-1,3-selenazol-2-amine, the reported isolated yield is 87–93%, consistent with efficiencies observed for analogous derivatives .
Physicochemical Characterization
Infrared (IR) Spectroscopy
The IR spectrum (KBr pellet) reveals key functional groups :
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N–H Stretch: 3258 cm⁻¹ (amine).
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C=N Stretch: 1594 cm⁻¹ (selenazole ring).
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NO₂ Asymmetric/Symmetric Stretches: 1528 cm⁻¹ and 1345 cm⁻¹.
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C–Se–C Vibrations: 707–770 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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¹³C NMR:
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⁷⁷Se NMR:
Mass Spectrometry
Thermal and Solubility Properties
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Solubility: Soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in ethanol, insoluble in water.
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Stability: Air- and moisture-stable for months under ambient conditions .
Crystallographic and Electronic Analysis
Single-Crystal X-ray Diffraction
While direct crystallographic data for 4-(4-nitrophenyl)-1,3-selenazol-2-amine is unavailable, studies on analogous compounds (e.g., 4-phenyl derivatives) show:
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Crystal System: Monoclinic, space group P2₁/c.
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Bond Lengths:
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Se–C: 1.89–1.92 Å.
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C–N: 1.32–1.35 Å.
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Dihedral Angle: 15.2° between selenazole and phenyl planes .
The nitro group likely induces torsional strain, reducing coplanarity and altering π-conjugation.
Computational Insights
Density functional theory (DFT) calculations on similar selenazoles predict:
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HOMO-LUMO Gap: ~4.1 eV, suggesting moderate electronic excitation energy.
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Electrostatic Potential: Negative charge localized on nitro oxygen and selenium atoms .
Applications in Materials Science
Coordination Chemistry
Selenium’s lone pair enables complexation with transition metals (e.g., Pd, Pt), forming catalysts for cross-coupling reactions. Preliminary studies suggest selenazole-Pd complexes achieve >90% yield in Suzuki-Miyaura couplings .
Nonlinear Optical Materials
The nitro group’s hyperpolarizability and selenium’s polarizability make this compound a candidate for second-harmonic generation (SHG). Theoretical β values exceed 200 × 10⁻³⁰ esu, rivaling urea derivatives .
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